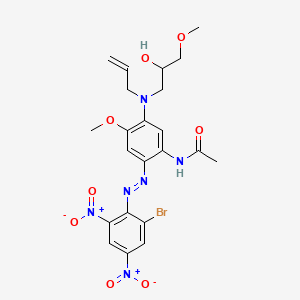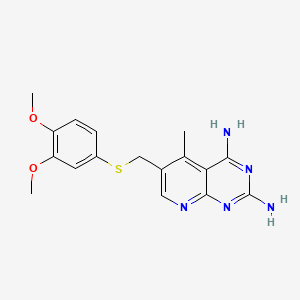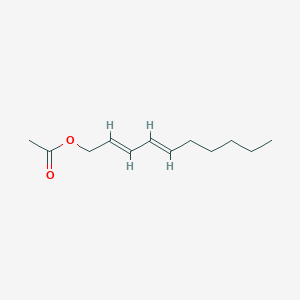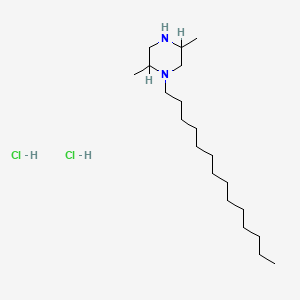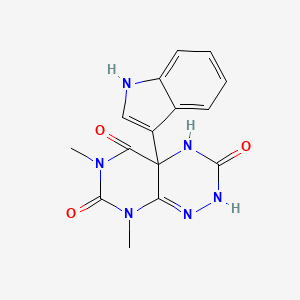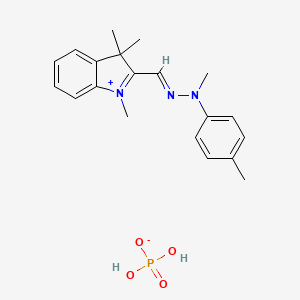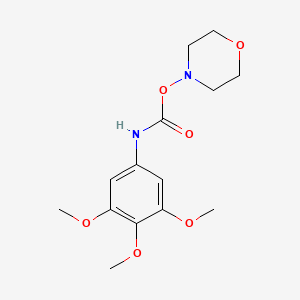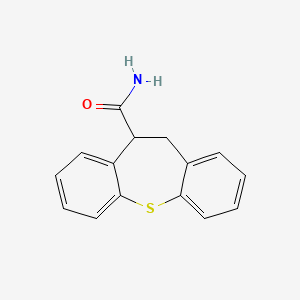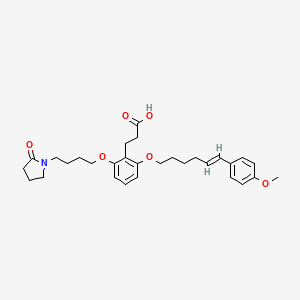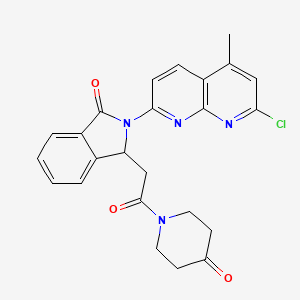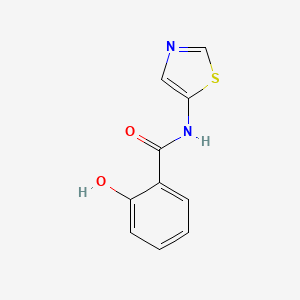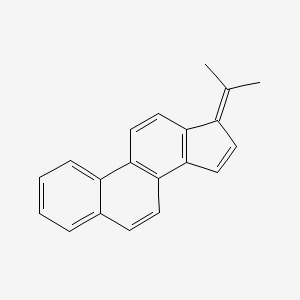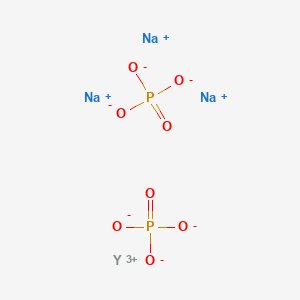
Trisodium yttrium bis(phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium yttrium bis(phosphate) is an inorganic compound with the molecular formula Na3O8P2Y.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trisodium yttrium bis(phosphate) can be synthesized through a reaction involving yttrium nitrate and trisodium phosphate in an aqueous solution. The reaction typically occurs under controlled pH and temperature conditions to ensure the formation of the desired compound. The general reaction is as follows:
[ \text{Y(NO}_3\text{)}_3 + 2\text{Na}_3\text{PO}_4 \rightarrow \text{Na}_3\text{O}_8\text{P}_2\text{Y} + 3\text{NaNO}_3 ]
Industrial Production Methods
Industrial production of trisodium yttrium bis(phosphate) involves large-scale reactions in reactors where yttrium salts and sodium phosphate are mixed under optimized conditions. The product is then filtered, washed, and dried to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium yttrium bis(phosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form higher oxidation state compounds.
Reduction: Reduction reactions can yield lower oxidation state yttrium compounds.
Substitution: It can participate in substitution reactions where phosphate groups are replaced by other anions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various yttrium phosphates and complexes with different oxidation states and coordination environments .
Applications De Recherche Scientifique
Trisodium yttrium bis(phosphate) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other yttrium compounds and as a catalyst in various chemical reactions.
Medicine: It is being explored for use in radiopharmaceuticals for cancer treatment and diagnostic imaging.
Industry: It is used in the production of advanced materials, including ceramics and phosphors for lighting and display technologies .
Mécanisme D'action
The mechanism by which trisodium yttrium bis(phosphate) exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can bind to specific proteins and enzymes, altering their activity and leading to therapeutic effects. In industrial applications, its unique chemical properties enable it to act as a catalyst or functional material in various processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trisodium phosphate (Na3PO4): A widely used cleaning agent and food additive.
Yttrium phosphate (YPO4): Used in various industrial applications, including as a catalyst and in ceramics.
Sodium phosphate (Na3PO4): A general term for phosphate salts of sodium, used in various applications.
Uniqueness
Trisodium yttrium bis(phosphate) is unique due to its combination of yttrium and phosphate, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
55859-81-9 |
|---|---|
Formule moléculaire |
Na3O8P2Y |
Poids moléculaire |
347.82 g/mol |
Nom IUPAC |
trisodium;yttrium(3+);diphosphate |
InChI |
InChI=1S/3Na.2H3O4P.Y/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);/q3*+1;;;+3/p-6 |
Clé InChI |
FIAHCMHEHIBACJ-UHFFFAOYSA-H |
SMILES canonique |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Y+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


